Comparative Molecular Property Assessment for Compound Prioritization
In the complete absence of published biological activity data for CAS 878055-52-8 and its closest analogs, the only verifiable differentiation lies in computed physicochemical parameters. CAS 878055-52-8 (C₁₈H₂₃N₃O₂S) has a molecular weight of 345.46 g/mol, a topological polar surface area (TPSA) of 83.8 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . Its N-cyclohexyl analog (CAS 878057-08-0, C₂₄H₃₃N₃O₂S) has a larger molecular weight (427.61 g/mol) and TPSA of 83.8 Ų . The N-mesityl analog (CAS 878055-88-0, C₂₇H₃₃N₃O₂S) has a molecular weight of 463.64 g/mol . These differences in lipophilicity (cLogP) and size directly influence ADME properties, membrane permeability, and off-target binding, making the unsubstituted acetamide derivative a distinct chemical entity for screening purposes.
| Evidence Dimension | Computed Physicochemical Properties (MW, TPSA) |
|---|---|
| Target Compound Data | MW: 345.46 g/mol; TPSA: 83.8 Ų; HBD: 2; HBA: 4 |
| Comparator Or Baseline | N-cyclohexyl analog: MW 427.61 g/mol; N-mesityl analog: MW 463.64 g/mol; both have TPSA 83.8 Ų |
| Quantified Difference | MW difference of 82.15 and 118.18 g/mol, respectively, compared to the N-cyclohexyl and N-mesityl analogs |
| Conditions | In silico calculation based on molecular structure (SMILES notation) |
Why This Matters
This establishes a baseline for selecting the most ligand-efficient scaffold when designing or sourcing focused libraries targeting intracellular proteins with restricted binding pockets.
